

Application Note: Structural Confirmation of Kizuta Saponin K11 using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Kizuta saponin K11	
Cat. No.:	B3014096	Get Quote

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Introduction

Kizuta saponin K11 is a triterpenoid saponin first isolated from the leaves of Kalopanax pictum var. maximowiczii, a plant used in traditional Korean medicine.[1][2] The complex structure of saponins, consisting of a polycyclic aglycone (sapogenin) and multiple sugar moieties, necessitates advanced analytical techniques for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton and the nature and connectivity of the oligosaccharide chains.[3][4] This application note provides a detailed protocol and data interpretation guide for the structural confirmation of Kizuta saponin K11 using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Molecular Structure of Kizuta Saponin K11

Kizuta saponin K11 is a bisdesmosidic saponin with hederagenin as the aglycone. Two sugar chains are attached at the C-3 and C-28 positions. The full structure is {3-O-[α -L-rhamnopyranosyl-(1->2)-O- α -L-arabinopyranoside] 28-O-[α -L-rhamnopyranosyl-(1->4)-O-(6-O-acetyl- β -D-glucopyranosyl)-(1->6)-O- β -D-glucopyranoside]} of hederagenin.

Data Presentation: Predicted NMR Assignments







The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **Kizuta saponin K11**, compiled from published data for the hederagenin aglycone and its glycosides, as well as for the individual sugar residues. The spectra are typically recorded in pyridine-d₅.

Table 1: ¹³C NMR Chemical Shift Data for **Kizuta Saponin K11** (in pyridine-d₅)



Carbon No.	Hederage nin Aglycone	α-L- Arabinop yranose	α-L- Rhamnop yranose (inner)	β-D- Glucopyr anose (inner)	β-D- Glucopyr anose (acetylate d)	α-L- Rhamnop yranose (outer)
Aglycone						
1	38.7	_				
2	26.5	_				
3	88.5	_				
4	39.5	_				
5	55.8	_				
6	18.5	_				
7	33.1	_				
8	40.0	_				
9	47.5	_				
10	37.0	_				
11	23.8	_				
12	122.5	_				
13	144.9	_				
14	42.2	_				
15	28.4	_				
16	23.5	_				
17	47.0	_				
18	41.8	_				
19	46.2	_				
20	30.8	_				
		_				



21	34.1
22	32.8
23	64.0
24	13.5
25	16.1
26	17.5
27	26.1
28	180.2
29	33.1
30	23.7
Sugars	
1'	107.3
2'	82.5
3'	75.2
4'	70.1
5'	66.5
1"	101.8
2"	72.5
3"	72.8
4"	74.5
5"	70.0
6" (CH₃)	18.6
1"'	95.5
2'''	74.2



3'''	78.5
4'''	71.8
5'''	78.2
6'''	69.5
1""	104.8
2""	75.5
3""	76.8
4''''	82.0
5""	75.0
6''''	64.5
1''''	102.8
2''''	72.9
3"""	72.9
4''''	74.6
5''''	69.8
6''''' (CH₃)	18.6
Acetyl	
СО	170.9
СНз	21.1

Table 2: ¹H NMR Chemical Shift Data for **Kizuta Saponin K11** (in pyridine-d₅)





1"''' (anomeric)	5.85 (br s)
6''''' (CH₃)	1.65 (d)
Acetyl	
СНз	2.15 (s)

Experimental Protocols Sample Preparation

- Dissolution: Accurately weigh 5-10 mg of purified **Kizuta saponin K11**.
- Solvent: Dissolve the sample in 0.5-0.7 mL of deuterated pyridine (pyridine-d₅). The use of pyridine-d₅ is recommended for saponins as it is a good solvent and provides a wide chemical shift range, which helps in resolving overlapping signals, especially in the sugar region.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 for both 1H and ^{13}C).
- Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (500 MHz or higher is recommended for better resolution).

- ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 2 seconds.



• Number of Scans: 16-64, depending on sample concentration.

13C NMR:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

• DEPT-135 (Distortionless Enhancement by Polarization Transfer):

- Purpose: To differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.
- Pulse Program: Standard DEPT-135 pulse sequence.

2D COSY (Correlation Spectroscopy):

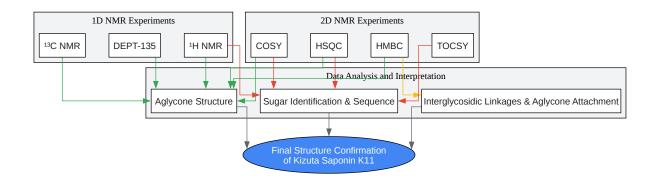
- Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.
 This is crucial for tracing the connectivity within each sugar ring and within the aglycone.
- Spectral Width: Same as ¹H NMR in both dimensions.
- Data Points: 2048 x 512.
- 2D HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations).
 This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.
 - Spectral Width: ¹H dimension (0-12 ppm), ¹³C dimension (0-180 ppm).
 - Data Points: 2048 x 256.



- 2D HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is the key experiment for determining the linkage between sugar units and the attachment points of the sugar chains to the aglycone.
 - Spectral Width: Same as HSQC.
 - Optimization: Optimized for a long-range coupling constant of 8 Hz.
- 2D TOCSY (Total Correlation Spectroscopy):
 - Purpose: To show correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying all the protons belonging to a single sugar residue by irradiating the anomeric proton.
 - Mixing Time: 80-120 ms.

Structure Elucidation Workflow

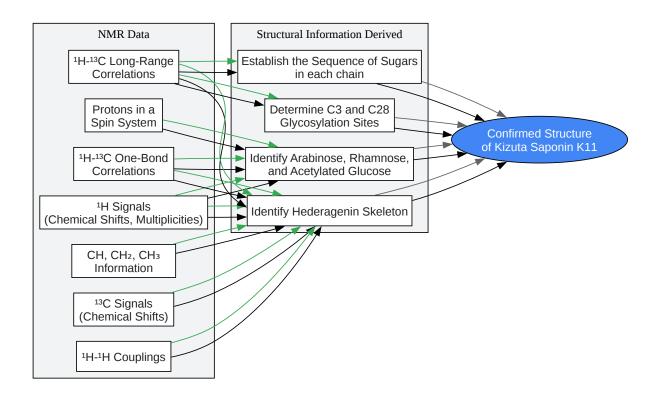
The following diagrams illustrate the logical workflow for the structural confirmation of **Kizuta** saponin **K11** using the acquired NMR data.





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Caption: Experimental workflow for NMR-based structure confirmation.



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Caption: Logical relationships in NMR data interpretation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and non-destructive method for the complete structural confirmation of complex natural products like **Kizuta**



saponin K11. By following the detailed protocols outlined in this application note, researchers can confidently assign all proton and carbon signals, determine the connectivity of the aglycone and sugar moieties, and establish the interglycosidic linkages, leading to the unambiguous confirmation of the saponin's structure. This level of structural detail is crucial for understanding its biological activity and for potential applications in drug development.

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References

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